molecular formula C15H15BrN6OS2 B2692430 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide CAS No. 780818-73-7

2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide

Cat. No.: B2692430
CAS No.: 780818-73-7
M. Wt: 439.35
InChI Key: VJZYCQYMZRYLME-UHFFFAOYSA-N
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Description

2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H15BrN6OS2 and its molecular weight is 439.35. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Cascade Reactions

  • Cascade Reactions for Heterocycles : Thioureido-acetamides serve as precursors for heterocyclic syntheses through one-pot cascade reactions, demonstrating excellent atom economy. Such processes have yielded a variety of heterocycles, indicating the potential utility of the compound in diverse synthetic pathways (Schmeyers & Kaupp, 2002).

Antitumor and Antimicrobial Activities

  • Antitumor Activity : Derivatives of benzothiazole, incorporating different heterocyclic rings, have been synthesized and screened for their antitumor activity against various human tumor cell lines. This highlights the compound's relevance in the development of new anticancer agents (Yurttaş et al., 2015).
  • Antimicrobial Activity : Novel sulphonamide derivatives have shown significant antimicrobial activity, emphasizing the compound's potential in addressing microbial resistance issues (Fahim & Ismael, 2019).

Material Science and Coordination Chemistry

  • Coordination Complexes : Research on coordination complexes involving pyrazole-acetamide derivatives has uncovered the influence of hydrogen bonding on self-assembly processes. This work contributes to the understanding of molecular architecture and its implications for material science (Chkirate et al., 2019).

Enzyme Inhibition for Therapeutic Applications

  • Aldose Reductase Inhibitory Effects : Extensive research on new 4H-1,2,4-triazole derivatives, which include the core structure of the compound, has shown significant inhibitory effects on aldose reductase. This enzyme is involved in diabetes complications, indicating the compound's potential in developing diabetes treatments (Sever et al., 2021).

Properties

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN6OS2/c1-9-20-21-15(22(9)17)24-8-13(23)19-14-18-7-12(25-14)6-10-2-4-11(16)5-3-10/h2-5,7H,6,8,17H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZYCQYMZRYLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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